molecular formula C14H15N3O3 B2589154 ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate CAS No. 313519-82-3

ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate

Cat. No.: B2589154
CAS No.: 313519-82-3
M. Wt: 273.292
InChI Key: YLZFLAXCYHWLKH-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring substituted with an ethyl ester group and a 4-methylphenylcarbamoyl group

Preparation Methods

The synthesis of ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

    Medicine: Due to its potential biological activities, this compound can be explored for drug development, particularly in the treatment of infections and cancer.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. Imidazole derivatives are known to interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:

    Ethyl 1H-imidazole-4-carboxylate: Similar structure but lacks the 4-methylphenylcarbamoyl group.

    4-(4-Methylphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester group.

    1H-Imidazole-4-carboxamide: Similar structure but has an amide group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-14(19)12-11(15-8-16-12)13(18)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZFLAXCYHWLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329768
Record name ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313519-82-3
Record name ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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